

# Technical Guide: Spectral Characterization of 4-Hydroxy-2,6-dimethylnicotinic Acid[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Hydroxy-2,6-dimethylnicotinic acid  
CAS No.: 52403-25-5  
Cat. No.: B1614586

[Get Quote](#)

## Compound Identity & Structural Context

Chemical Name: **4-Hydroxy-2,6-dimethylnicotinic acid** CAS Registry Number: 33259-21-1

Molecular Formula: C

H

NO

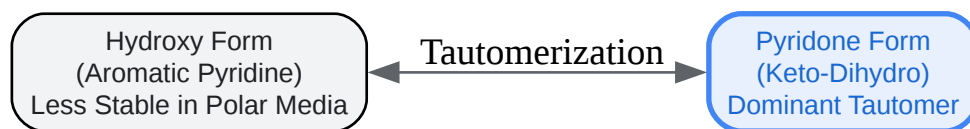
Molecular Weight: 167.16 g/mol Key Application: Primary intermediate for Cilnidipine (L/N-type Calcium Channel Blocker).

## Tautomeric Equilibrium (Critical Insight)

While formally named as a "hydroxypyridine," this compound exhibits tautomeric polymorphism. In the solid state and in polar solvents (like DMSO-d

), it predominantly exists as the 4-pyridone tautomer: 1,4-dihydro-2,6-dimethyl-4-oxo-3-pyridinecarboxylic acid.

Researchers must interpret spectral data (especially IR and NMR) based on the pyridone structure, not the hydroxy-pyridine form. Failure to account for this leads to misassignment of the carbonyl and hydroxyl signals.



[Click to download full resolution via product page](#)

Figure 1: Tautomeric equilibrium favoring the 4-pyridone form.

## Spectral Data Analysis

### Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

(Preferred due to solubility and hydrogen bonding stabilization). Standard: Tetramethylsilane (TMS) at 0.00 ppm.

#### H NMR (300/400 MHz) – Characteristic Signals

The spectrum is defined by the symmetry of the methyl groups and the shielding effect of the carbonyl on the ring proton.[1]

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
13.0 – 14.0	Broad Singlet	1H	-COOH	Carboxylic acid proton.[1] Often very broad or invisible due to exchange.
11.5 – 12.5	Broad Singlet	1H	N-H	Pyridone N-H.[1] Confirms the dihydro tautomer structure.
6.0 – 6.3	Singlet	1H	H-5	Aromatic ring proton.[1] Upfield shifted compared to pyridine due to the adjacent C=O.
2.4 – 2.6	Singlet	3H	CH (C-6)	Methyl group at position 6.[1]
2.2 – 2.4	Singlet	3H	CH (C-2)	Methyl group at position 2 (deshielded by adjacent COOH). [1]

“

*Expert Note: The N-H signal is diagnostic. If the compound were in the hydroxy-pyridine form, this signal would be absent, and a phenolic O-H would appear (though often exchanged). The presence of the N-H confirms the pyridone scaffold.[2]*

### C NMR (75/100 MHz)

Chemical Shift ( , ppm)	Assignment	Note
176.0 – 178.0	C=O (C-4)	Ketone carbonyl of the pyridone ring.[1]
165.0 – 167.0	COOH	Carboxylic acid carbonyl.
148.0 – 152.0	C-2 / C-6	Quaternary carbons attached to methyls.
115.0 – 120.0	C-3	Quaternary carbon (alpha to COOH).
110.0 – 112.0	C-5	Methine carbon (CH).[1]
18.0 – 22.0	CH	Methyl carbons.[1]

### Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR. The IR spectrum is complex due to the "fingerprint" of the pyridone ring and strong hydrogen bonding.

Wavenumber (cm )	Vibration Mode	Functional Group
2500 – 3300	Broad Stretch	O-H (Acid) & N-H (Pyridone) overlap. Indicates strong dimerization/H-bonding.
1700 – 1730	Strong Stretch	C=O[1] (Carboxylic Acid).[1][3][4][5]
1640 – 1660	Strong Stretch	C=O[1] (Pyridone).[2][1][5] Lower frequency than typical ketones due to conjugation.
1580 – 1620	Medium Stretch	C=C (Aromatic/Alkene) ring skeletal vibrations.
1200 – 1300	Strong Stretch	C-O (Acid) / C-N stretch.[1]

## Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

- Molecular Ion:

- [M+H]

- : m/z 168.07 (Base peak in ESI).[1]

- [M]

- : m/z 167.06 (EI).[1]

- Fragmentation Pathway (EI):

- m/z 167

- 149/150: Loss of -OH (Characteristic of carboxylic acids, "Ortho effect").

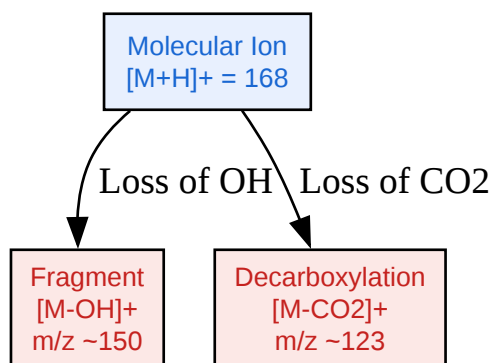
- m/z 167

123: Loss of CO

(Decarboxylation).

- o m/z 123

95: Ring contraction/loss of CO from the pyridone core.



[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathways observed in MS.

## Synthesis & Impurity Profile

Understanding the synthesis is vital for identifying spectral impurities. The compound is typically synthesized via a Hantzsch-type condensation or modification of ethyl acetoacetate derivatives.

Common Impurities:

- Ethyl Ester Derivative: If hydrolysis is incomplete. Look for ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) in

H NMR.[1]

- Decarboxylated By-product (2,6-dimethyl-4-pyridone): Loss of the COOH group. Look for the disappearance of the acid carbonyl in

C NMR (~165 ppm).

## References

- Zhang, J. (2003).[6] Synthesis of Cilnidipine and Optically Active Cilnidipine. Tianjin University.[6]
- Mingtao, Z. et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. University of Kentucky X-Ray Crystallography Facility.
- National Institutes of Health (NIH). (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. PubMed Central.
- TCI Chemicals. (2024). Cilnidipine Product Specification & Spectral References.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [shivajicollege.ac.in](https://shivajicollege.ac.in) [[shivajicollege.ac.in](https://shivajicollege.ac.in)]
- 4. [sbsscollegebegusarai.com](https://sbsscollegebegusarai.com) [[sbsscollegebegusarai.com](https://sbsscollegebegusarai.com)]
- 5. [xray.uky.edu](https://xray.uky.edu) [[xray.uky.edu](https://xray.uky.edu)]
- 6. Synthesis of Cilnidipine and Optically Active Cilnidipine - Dissertation [[m.dissertationtopic.net](https://m.dissertationtopic.net)]
- To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 4-Hydroxy-2,6-dimethylnicotinic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1614586/docs#technical-guide-spectral-characterization-of-4-hydroxy-2-6-dimethylnicotinic-acid-1>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)